(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal
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Overview
Description
(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal is an organic compound characterized by the presence of a hydroxy group, a methyl-substituted phenyl ring, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 4-methylbenzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-hydroxy-2-(4-methylphenyl)propanoic acid.
Reduction: 3-hydroxy-2-(4-methylphenyl)propan-1-ol.
Substitution: Esters or ethers depending on the substituent used.
Scientific Research Applications
(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The hydroxy and aldehyde groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-hydroxy-2-(4-methylphenyl)prop-2-enal: An isomer with a different configuration around the double bond.
3-hydroxy-2-(4-methylphenyl)propanal: Lacks the double bond present in (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal.
4-methylbenzaldehyde: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific configuration and the presence of both hydroxy and aldehyde functional groups
Properties
IUPAC Name |
(Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,11H,1H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRKKHBTIIWVGU-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CO)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/O)/C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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